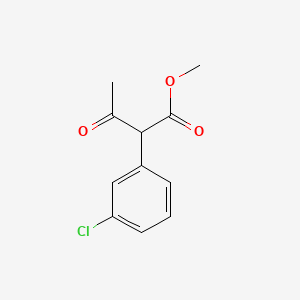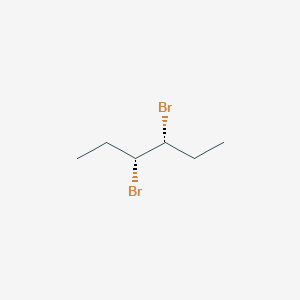![molecular formula C19H25BF4N2 B12289644 2-[6-(Dimethylamino)hexa-1,3,5-trienyl]-1,3,3-trimethyl-3h-indolium tetrafluoroborate](/img/structure/B12289644.png)
2-[6-(Dimethylamino)hexa-1,3,5-trienyl]-1,3,3-trimethyl-3h-indolium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[6-(Dimethylamino)hexa-1,3,5-trienyl]-1,3,3-trimethyl-3H-indolium tetrafluoroborate is a synthetic organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its stability and reactivity. The compound has a molecular formula of C19H25BF4N2 and a molecular weight of 368.22 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(Dimethylamino)hexa-1,3,5-trienyl]-1,3,3-trimethyl-3H-indolium tetrafluoroborate typically involves the reaction of 1,3,3-trimethylindoline with 6-(dimethylamino)hexa-1,3,5-triene in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The final step involves the addition of tetrafluoroboric acid to form the tetrafluoroborate salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-[6-(Dimethylamino)hexa-1,3,5-trienyl]-1,3,3-trimethyl-3H-indolium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced to form corresponding reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions may result in the formation of various substituted derivatives.
Scientific Research Applications
2-[6-(Dimethylamino)hexa-1,3,5-trienyl]-1,3,3-trimethyl-3H-indolium tetrafluoroborate is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a probe in spectroscopic studies.
Biology: Employed in fluorescence microscopy and as a marker in biological assays.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[6-(Dimethylamino)hexa-1,3,5-trienyl]-1,3,3-trimethyl-3H-indolium tetrafluoroborate involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-[6-(Dimethylamino)hexa-1,3,5-trienyl]-1,3,3-trimethyl-3H-indolium tetrafluoroborate include:
- 2-[6-(Dimethylamino)hexa-1,3,5-trienyl]-3-ethyl-1,3-benzothiazol-3-ium iodide
- 2-[6-(Dimethylamino)hexa-1,3,5-trienyl]-1,3,3-trimethyl-3H-indolium chloride.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of stability, reactivity, and versatility in various applications. Its tetrafluoroborate salt form also provides enhanced solubility and stability compared to other similar compounds.
Properties
Molecular Formula |
C19H25BF4N2 |
|---|---|
Molecular Weight |
368.2 g/mol |
IUPAC Name |
dimethyl-[(2E,4E,6Z)-6-(1,3,3-trimethylindol-2-ylidene)hexa-2,4-dienylidene]azanium;tetrafluoroborate |
InChI |
InChI=1S/C19H25N2.BF4/c1-19(2)16-12-9-10-13-17(16)21(5)18(19)14-8-6-7-11-15-20(3)4;2-1(3,4)5/h6-15H,1-5H3;/q+1;-1 |
InChI Key |
NRLLJSDEQYBGQN-UHFFFAOYSA-N |
Isomeric SMILES |
[B-](F)(F)(F)F.CC\1(C2=CC=CC=C2N(/C1=C\C=C\C=C\C=[N+](C)C)C)C |
Canonical SMILES |
[B-](F)(F)(F)F.CC1(C2=CC=CC=C2N(C1=CC=CC=CC=[N+](C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-[2-chloro-6-[(3R)-3-methylmorpholin-4-yl]pyrimidin-4-yl]cyclopropyl]-imino-methyl-oxo-lambda6-sulfane](/img/structure/B12289567.png)
![[4,12-Diacetyloxy-15-[3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1,8,9-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12289570.png)
![Methyl 3-(4-chloro-3-methylphenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B12289590.png)
![3-Amino-4-[3-(trifluoromethyl)phenyl]butyric Acid](/img/structure/B12289593.png)

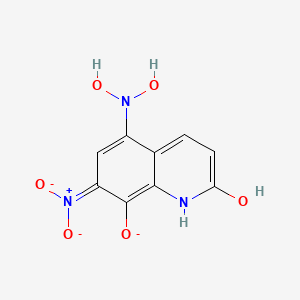
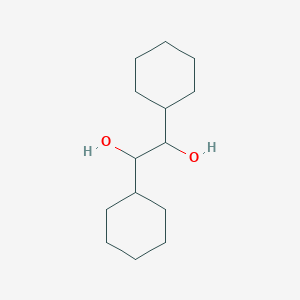
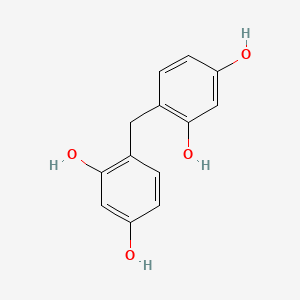
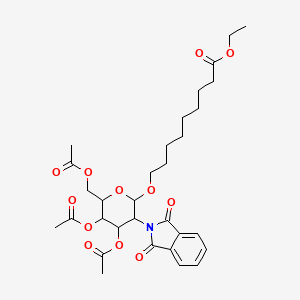

![6-[2-(Acetyloxymethyl)-10-hydroxy-1,5-dimethyl-4-(3-methylbutanoyloxy)spiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12289636.png)
